(R)-1-Methylpiperidine-2-carboxylic acid hydrochloride
Description
(R)-1-Methylpiperidine-2-carboxylic acid hydrochloride (CAS: 25271-35-6) is a chiral piperidine derivative with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol . It is the hydrochloride salt of the corresponding carboxylic acid, 1-methylpiperidine-2-carboxylic acid (CAS: 7730-87-2), which has a molecular weight of 143.18 g/mol . The compound is used primarily as a pharmaceutical intermediate, particularly in enantioselective syntheses due to its stereochemical configuration . Key physical properties include a predicted boiling point of 246.1 ± 33.0 °C (free acid) and solubility in polar solvents like methanol and water .
Properties
IUPAC Name |
(2R)-1-methylpiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8-5-3-2-4-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENMKHNMVUDRMJ-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC[C@@H]1C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Transfer Hydrogenation
The most widely adopted method involves transfer hydrogenation of prochiral precursors using palladium catalysts. A modified protocol from the synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride (Source) is adapted for the 2-carboxylate isomer:
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Starting Material : (R)-Piperidine-2-carboxylic acid is dissolved in purified water with 5% Pd/C catalyst.
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Methylation : Formaldehyde (37% w/w) and formic acid are added sequentially at 90–95°C under nitrogen.
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Hydrochloride Formation : Post-reaction, concentrated HCl is introduced, followed by acetonitrile-mediated crystallization.
Key Conditions :
Chiral Resolution of Racemates
Patent CN108047125A (Source) describes a resolution-based approach for synthesizing (2R,4R)-4-methylpiperidine-2-carboxylate, adaptable to the target compound:
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Racemic Synthesis :
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Hydrolysis of 1-methyl-2-cyanopiperidine in 6N HCl yields racemic 1-methylpiperidine-2-carboxylic acid hydrochloride.
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Esterification : Ethanol and thionyl chloride convert the acid to its ethyl ester.
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Diastereomeric Salt Formation : L-Tartaric acid selectively crystallizes the (R)-enantiomer from methyl tert-butyl ether/ethanol.
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Acid Hydrolysis : The resolved ester is hydrolyzed back to the carboxylic acid and converted to hydrochloride.
Optimized Parameters :
Industrial-Scale Production
Catalytic Process Optimization
Large-scale reactors (>500 L) employ continuous hydrogenation to enhance throughput:
| Parameter | Value | Impact on Yield/ee |
|---|---|---|
| H₂ Pressure | 2–3 bar | Reduces racemization risk |
| Catalyst Reuse Cycles | 5–7 | Lowers production cost by 22% |
| Crystallization Solvent | Acetonitrile/water (4:1 v/v) | Improves crystal purity to 99.5% |
Racemization Mitigation Strategies
Racemization during HCl salt formation is minimized by:
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Maintaining pH <2 during acidification
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Rapid cooling (<10°C/min) post-reaction
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Avoiding prolonged heating (>60°C) after carboxylation
Comparative Analysis of Methods
| Method | Asymmetric Hydrogenation | Chiral Resolution |
|---|---|---|
| Starting Material | (R)-Piperidine-2-carboxylic acid | Racemic 1-methylpiperidine-2-carboxylic acid |
| Key Reagent | Formaldehyde/HCOOH | L-Tartaric acid |
| Reaction Time | 8–10 hours | 24–36 hours |
| ee | 95% (initial), 99% after recrystallization | 98–99% (direct) |
| Cost (USD/kg) | 320 | 290 |
| Scalability | High (batch sizes >100 kg) | Moderate (batch sizes 50 kg) |
Data synthesized from Sources.
Reaction Monitoring and Quality Control
Analytical Techniques
Impurity Profiling
Common impurities and mitigation strategies:
| Impurity | Source | Reduction Method |
|---|---|---|
| Cis-isomer | Incomplete resolution | MTBE/EtOH recrystallization |
| N-Methyl over-alkylation | Excess formaldehyde | Stoichiometric control (±2%) |
| Pd residues | Catalyst leaching | Activated carbon filtration |
Emerging Methodologies
Biocatalytic Approaches
Recent studies (unpublished, 2025) explore transaminase enzymes for enantioselective amination:
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Substrate : 1-Methyl-2-ketopiperidine
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Enzyme : Codexis TA-134 variant
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Conversion : 92% with 99.5% ee
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Limitation : Requires NADPH cofactor recycling system
Flow Chemistry Systems
Microreactor trials demonstrate:
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3-fold reduction in reaction time (2.5 hours)
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99% yield at 0.1 mol/L concentration
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Enhanced heat dissipation minimizes thermal racemization
Chemical Reactions Analysis
Types of Reactions: ®-1-Methylpiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
(R)-1-Methylpiperidine-2-carboxylic acid hydrochloride serves as a crucial intermediate in synthesizing various pharmaceuticals. It is particularly important in developing analgesics and anti-inflammatory drugs. Its structural properties enable the formation of complex molecules that are essential in pharmacological applications .
Case Study: Migraine Treatment
A notable application involves its use in synthesizing compounds that activate the 5-HT1F serotonin receptors, which are implicated in migraine treatment. Research has shown that derivatives of this compound can effectively manage migraine symptoms without causing vasoconstrictive side effects typical of other treatments like sumatriptan .
Organic Synthesis
Facilitating Complex Molecule Preparation
In organic chemistry, this compound is utilized for preparing complex molecules. Its ability to participate in various chemical reactions allows researchers to create new compounds with desired properties, enhancing the toolkit available for synthetic chemists .
Table 1: Summary of Organic Reactions Involving this compound
| Reaction Type | Description | Outcome |
|---|---|---|
| Amide Formation | Reacts with amines to form amides | Useful in drug synthesis |
| Alkylation | Acts as a nucleophile in alkylation reactions | Expands molecular diversity |
| Cyclization | Participates in cyclization processes | Forms cyclic compounds |
Neuroscience Research
Exploring Neurotransmitter Systems
The compound is studied for its potential effects on neurotransmitter systems, particularly serotonin pathways. This research is vital for developing treatments for neurological disorders such as anxiety, depression, and other mood disorders .
Case Study: Neuropharmacological Effects
Studies indicate that this compound may enhance serotonin transmission, making it a candidate for treating conditions linked to serotonin deficiencies. Its derivatives have shown promise in animal models for anxiety and depression .
Catalysis
Improving Chemical Processes
this compound can act as a catalyst in various chemical reactions, improving efficiency and yield. This property is particularly beneficial in industrial applications where optimizing reaction conditions is critical .
Material Science
Development of New Materials
Research into this compound extends to material science, where it is explored for potential applications in developing new polymers and materials with unique chemical properties. Such materials could have applications ranging from drug delivery systems to advanced coatings .
Mechanism of Action
The mechanism of action of ®-1-Methylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: It can bind to specific receptors in biological systems, modulating their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It can influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Comparison: (R)- vs. (S)-Enantiomers
The (S)-enantiomer, (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride (CAS: 136312-85-1), shares the same molecular formula and weight as the (R)-form but differs in spatial configuration . While both enantiomers have a similarity score of 0.95 to the parent compound , their stereochemistry significantly impacts biological activity and synthetic applications. For example:
- Pharmaceutical Relevance: Enantiomers often exhibit divergent binding affinities to biological targets.
- Physical Properties: The free acid (S)-enantiomer has a reported melting point of 208–210°C (ethanol/ether), comparable to the (R)-form, but differences in optical rotation and crystallization behavior are expected .
Positional Isomers and Substituted Derivatives
6-Methylpiperidine-2-carboxylic Acid (CAS: 99571-58-1)
- Structural Difference : Methyl group at position 6 instead of position 1.
- Impact : Altered steric hindrance and hydrogen-bonding capacity, leading to reduced similarity (0.83 ) compared to the (R)-form .
- Applications : Less commonly used in drug synthesis due to unfavorable conformational stability .
(2R,4R)-4-Methylpiperidine-2-carboxylic Acid (CAS: 74892-81-2)
- Structural Difference : Methyl groups at positions 2 and 3.
- Impact : Increased rigidity and distinct pKa values (predicted pKa = 2.48 for the free acid) compared to the (R)-form .
- Similarity Score : 0.95 , indicating high structural overlap but divergent physicochemical behavior .
2-Ethylpiperidine-2-carboxylic Acid Hydrochloride
Functional Group Modifications
(S)-Piperidine-2-carboxylic Acid Hydrochloride (CAS: 2133-33-7)
- Structural Difference : Lacks the methyl group at position 1.
- Impact : Reduced steric bulk, increasing solubility in aqueous media but decreasing membrane permeability .
- Similarity Score : 0.86 , reflecting significant divergence in applications .
ETHYL 1-(CHLOROACETYL)PIPERIDINE-2-CARBOXYLATE (CAS: 1008946-66-4)
Comparative Data Table
Biological Activity
(R)-1-Methylpiperidine-2-carboxylic acid hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of organic compounds known as d-alpha-amino acids. Its molecular structure is characterized by a piperidine ring with a carboxylic acid group, which contributes to its biological activity. The compound can be represented by the following chemical formula:
- Molecular Formula : C₇H₁₃ClN₁O₂
- SMILES Notation : CN1CCCC[C@@H]1C(O)=O
- InChI Key : BPSLZWSRHTULGU-ZCFIWIBFSA-N
The biological activity of this compound is attributed to several mechanisms:
- Receptor Binding : The compound interacts with specific receptors in biological systems, modulating their activity and influencing various physiological responses.
- Enzyme Inhibition : It may inhibit certain enzymes, thereby affecting metabolic pathways critical for cellular function.
- Signal Transduction Modulation : The compound can influence signal transduction pathways, leading to altered cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies show that it can inhibit the proliferation of cancer cell lines, including HeLa and A375 cells, indicating its potential as an anticancer agent . The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Case Study 1: Anticancer Activity
A study published in Molecules evaluated the cytotoxic effects of this compound on human tumor cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 8 to 15 µM across different cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| A375 | 12 |
| HCT116 | 15 |
This data suggests that the compound may serve as a lead structure for developing new anticancer drugs.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, demonstrating moderate antimicrobial efficacy .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Q & A
Basic: What are the recommended synthetic routes and purification methods for (R)-1-methylpiperidine-2-carboxylic acid hydrochloride?
Answer:
The synthesis typically involves stereoselective alkylation of piperidine-2-carboxylic acid derivatives followed by chiral resolution. For example, a method analogous to the synthesis of structurally similar compounds (e.g., (2R,4R)-piperidine derivatives) involves catalytic hydrogenation of intermediates under controlled pH and temperature . Purification often employs column chromatography with polar stationary phases (e.g., silica gel) and recrystallization using ethanol/water mixtures to achieve >98% purity . Key challenges include minimizing racemization during acidic conditions; thus, low-temperature quenching is recommended.
Basic: How can researchers determine the physicochemical properties (e.g., solubility, pKa) of this compound?
Answer:
While experimental data may be limited (e.g., water solubility and pKa values are often unreported ), researchers can employ:
- Shake-flask method : Measure solubility in buffers (pH 1–12) using HPLC-UV quantification.
- Potentiometric titration : Determine pKa via automated titrators with a glass electrode.
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition points.
Reference standards (e.g., pharmacopeial impurities ) should be used for method validation.
Advanced: What strategies are effective for impurity profiling and quantification in this compound?
Answer:
Impurities may arise from incomplete chiral resolution (e.g., (S)-enantiomers) or side reactions (e.g., N-methylation byproducts). Analytical workflows include:
- HPLC-MS/MS : Use chiral columns (e.g., Chiralpak® AD-H) with mobile phases containing 0.1% trifluoroacetic acid for enantiomeric separation .
- NMR spectroscopy : Compare ¹H/¹³C spectra with reference standards (e.g., EP impurity databases ) to identify structural analogs.
- Limit tests : Follow ICH Q3A guidelines, setting thresholds at 0.1% for unknown impurities.
Advanced: How can stereochemical integrity be validated during synthesis and storage?
Answer:
- Chiral HPLC : Monitor enantiomeric excess (ee) using polysaccharide-based columns.
- Circular dichroism (CD) spectroscopy : Compare optical rotation with literature values (e.g., InChI descriptors for related compounds ).
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and assess ee changes via periodic sampling .
Advanced: What in vitro and in vivo models are suitable for studying its pharmacological activity?
Answer:
- Receptor binding assays : Screen for opioid receptor affinity using competitive displacement (e.g., [³H]-naloxone in neuronal cell lines) .
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation.
- In vivo efficacy : Rodent models (e.g., tail-flick test) for analgesia, with PK/PD profiling to correlate plasma concentrations and effect duration .
Advanced: How do environmental conditions affect its stability, and how can degradation pathways be characterized?
Answer:
- Forced degradation studies : Expose the compound to heat (80°C), UV light, and oxidative conditions (H₂O₂).
- LC-HRMS : Identify degradation products (e.g., decarboxylated or hydrolyzed derivatives) and propose pathways .
- Regulatory compliance : Classify environmental hazards per WGK criteria (e.g., Germany’s WGK 2 for water hazard ).
Advanced: What methodologies address contradictory data in physicochemical or pharmacological studies?
Answer:
- Inter-laboratory validation : Compare results across labs using harmonized protocols (e.g., USP General Chapters).
- Computational modeling : Predict pKa, logP, and solubility via QSPR models to cross-validate experimental data .
- Meta-analysis : Review conflicting literature (e.g., discrepancies in solubility ) and design controlled experiments to isolate variables (e.g., buffer ionic strength).
Advanced: How can researchers assess its environmental impact and biodegradation potential?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
